Boc-Gly-Sar-OH

Beschreibung

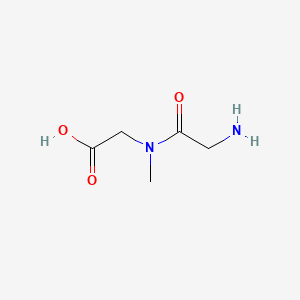

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-aminoacetyl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAMLSCELQQRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183953 | |

| Record name | Glycylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Glycylsarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29816-01-1 | |

| Record name | Glycylsarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29816-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029816011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29816-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylsarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JE8SG6VDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Boc-Gly-Sar-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-tert-butoxycarbonyl-glycyl-sarcosine (Boc-Gly-Sar-OH). This dipeptide derivative is a valuable building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and as a cleavable linker in Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| CAS Number | 133498-97-2 | [1] |

| Appearance | Solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Chemical Structure and Spectroscopic Analysis

The chemical structure of this compound consists of a glycine (B1666218) residue and a sarcosine (B1681465) (N-methylglycine) residue, with the N-terminus of glycine protected by a tert-butyloxycarbonyl (Boc) group.

Structure:

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the α-protons of glycine and sarcosine, and the N-methyl group of sarcosine.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the carbons of the Boc group, the α-carbons of the amino acid residues, and the N-methyl carbon of sarcosine.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the urethane (B1682113) and amide carbonyl groups (typically in the 1650-1750 cm⁻¹ region) and the carboxylic acid C=O stretch. A broad O-H stretching band from the carboxylic acid would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (246.26 g/mol ), along with characteristic fragmentation patterns.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. A general solution-phase approach involves the coupling of Boc-glycine with a protected sarcosine derivative, followed by deprotection of the C-terminus.

A plausible experimental protocol is outlined below:

Materials and Reagents:

-

Boc-Glycine (Boc-Gly-OH)

-

Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)[2]

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Reagents for work-up and purification (e.g., aqueous HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, ethyl acetate, hexane)

-

Reagents for saponification (e.g., LiOH or NaOH)

Logical Workflow for this compound Synthesis:

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the dipeptide Boc-Gly-Sar-OH. It is a valuable building block in medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) where it can function as a cleavable linker. This document details a robust solution-phase synthesis protocol, methods for purification, and a summary of its key characterization data.

Physicochemical Properties

The physical and chemical properties of this compound and its precursors are essential for its synthesis and handling.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86-89 | White to off-white powder |

| Boc-Sar-OH | C₈H₁₅NO₄ | 189.21 | 88-90 | White crystalline solid |

| This compound | C₁₀H₁₈N₂O₅ | 246.26 | Not available | Not available |

Synthesis of this compound: A Solution-Phase Approach

The synthesis of this compound is typically achieved through a two-step solution-phase method. This involves the coupling of Boc-protected glycine (B1666218) (Boc-Gly-OH) with a sarcosine (B1681465) methyl ester, followed by the saponification of the resulting dipeptide ester.

Experimental Protocols

Step 1: Synthesis of Boc-Gly-Sar-OMe

This step involves the coupling of N-Boc-glycine with sarcosine methyl ester hydrochloride. A common and efficient method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation and minimize racemization.

Materials:

-

N-Boc-glycine (Boc-Gly-OH)

-

Sarcosine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve Boc-Gly-OH (1.0 eq), sarcosine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Neutralization: Cool the mixture to 0 °C in an ice bath and add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt.

-

Coupling: Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Sar-OMe.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Saponification of Boc-Gly-Sar-OMe to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents.

Materials:

-

Boc-Gly-Sar-OMe

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1 M aqueous hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve Boc-Gly-Sar-OMe in a mixture of THF (or MeOH) and water.

-

Hydrolysis: Add an aqueous solution of LiOH (1.5 - 2.0 eq) or NaOH to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

-

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, if necessary.

Caption: Solution-Phase Synthesis of this compound.

Characterization Data

Accurate characterization is critical to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) and coupling constants (J, Hz) will be consistent with the dipeptide structure. Protons of the Boc group, glycine α-protons, sarcosine α-protons, and the N-methyl group will show characteristic signals. |

| ¹³C NMR | Expected chemical shifts (δ, ppm) for the carbonyl carbons of the peptide bond and carboxylic acid, the Boc protecting group carbons, and the α-carbons of the amino acid residues. |

| Mass Spectrometry (ESI-MS) | The electrospray ionization mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of this compound (246.26 g/mol ). |

Application in Antibody-Drug Conjugates (ADCs)

This compound is a valuable precursor for the synthesis of dipeptide linkers used in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The Gly-Sar dipeptide sequence can be designed to be susceptible to cleavage by specific lysosomal enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.

Caption: Workflow of an ADC with a Cleavable Gly-Sar Linker.

Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized via endocytosis. It is then trafficked to the lysosome, an acidic organelle containing various proteases. Within the lysosome, cathepsins recognize and cleave the Gly-Sar peptide bond, liberating the cytotoxic payload. The released drug can then exert its therapeutic effect, leading to apoptosis of the cancer cell. The specificity of the enzymatic cleavage contributes to the targeted action of the ADC, minimizing off-target toxicity.

This guide provides a foundational understanding of the synthesis and characterization of this compound, a key intermediate for the development of innovative cancer therapies. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions. Among the arsenal (B13267) of protective strategies, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the pioneering work of solid-phase peptide synthesis (SPPS). This in-depth technical guide elucidates the critical function of the Boc protecting group, its underlying chemical mechanisms, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This protection is crucial to prevent the nucleophilic amine from engaging in undesired reactions during the peptide bond formation, thereby ensuring the controlled, sequential elongation of the peptide chain.[1]

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.[1] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of a carbamate (B1207046) linkage.

A key characteristic of the Boc group is its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions. This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group is selectively cleaved without affecting the more acid-stable side-chain protecting groups, which are often benzyl-based.[1]

The deprotection of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to liberate the free α-amino group and carbon dioxide.[1]

To prevent side reactions from the highly reactive tert-butyl cation, such as the alkylation of sensitive amino acid residues like tryptophan and methionine, scavengers are added to the deprotection solution.[2] Common scavengers include anisole, thioanisole, and ethanedithiol.

Quantitative Analysis of Boc-SPPS

The efficiency of each step in Boc-based solid-phase peptide synthesis is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Deprotection Conditions and Outcomes

| Parameter | Condition | Result | Reference |

| Deprotection Reagent | 50% TFA in Dichloromethane (DCM) | Standard condition for efficient Boc removal. | [3] |

| Deprotection Time | 1 x 1 min pre-wash, 1 x 20-30 min | Effective for most amino acids. | [1][4] |

| Scavengers (for Trp, Met, Cys) | 0.5% Dithioethane (DTE) in TFA/DCM | Prevents tert-butylation of sensitive residues. | [2][3] |

Table 2: Coupling Reagents in Boc-SPPS

| Coupling Reagent | Description | Advantages | Disadvantages |

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Effective and historically widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |

| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Diisopropylethylamine | Fast and efficient coupling with minimal racemization. | Higher cost compared to carbodiimides. |

| HATU/DIEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / Diisopropylethylamine | Highly efficient, especially for sterically hindered amino acids. | Higher cost. |

Table 3: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine (B6355638) in DMF) |

| Side-Chain Protection | Benzyl-based (removed by strong acid, e.g., HF) | tert-Butyl-based (removed by TFA) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (TFA) |

| Orthogonality | Quasi-orthogonal (acid-lability difference) | Fully orthogonal (acid vs. base) |

| Aggregation Issues | Less frequent due to protonation of the N-terminus during deprotection.[5] | More frequent, especially for hydrophobic sequences. |

| Cost of Amino Acid Derivatives | Generally lower.[] | Generally higher.[] |

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (B128534) (Et₃N)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate (B86663) or magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[8]

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) and stir at room temperature.[8]

-

Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

-

Dilute the reaction mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove unreacted Boc anhydride and byproducts.[8]

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.[8]

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[8]

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

This protocol outlines a single coupling cycle in a manual Boc-SPPS process on a pre-loaded resin.

Materials:

-

Boc-protected amino acid-loaded resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acid (for the next coupling)

-

Coupling reagent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA solution.

-

Wash the resin with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours, or until a ninhydrin (B49086) test indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Boc-SPPS Workflow and Chemical Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes in Boc-based peptide synthesis.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone in the development of solid-phase peptide synthesis. Its unique acid lability, coupled with its stability to a range of other reaction conditions, has enabled the synthesis of countless peptides for research and therapeutic applications. While Fmoc chemistry has become more prevalent in recent years, particularly in automated synthesis, Boc-SPPS remains a valuable and often preferred strategy for the synthesis of complex, hydrophobic, or aggregation-prone peptides. A thorough understanding of the principles, quantitative aspects, and experimental protocols of Boc chemistry is, therefore, an indispensable asset for researchers, scientists, and professionals in the field of drug development.

References

A Technical Guide to the Biological Significance of Glycine-Sarcosine Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyl-sarcosine (Gly-Sar) is a synthetic dipeptide of paramount importance in pharmaceutical sciences and physiological research. Its defining characteristic is an N-methylated peptide bond, which confers remarkable stability against enzymatic hydrolysis by peptidases. This stability, combined with its efficient transport by proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2, establishes Gly-Sar as the gold standard for investigating peptide transport mechanisms. This guide provides a comprehensive overview of the biological transport and metabolic fate of Gly-Sar, summarizes key quantitative data, details essential experimental protocols for its study, and illustrates its critical role as both a research tool and a structural motif in prodrug design to enhance oral bioavailability.

Introduction to Glycyl-Sarcosine (Gly-Sar)

Glycyl-sarcosine is a dipeptide composed of glycine (B1666218) and sarcosine (B1681465) (N-methylglycine). Unlike naturally occurring dipeptides, the peptide bond in Gly-Sar involves the methylated nitrogen of sarcosine. This structural feature is central to its biological significance, as it sterically hinders the approach of peptidases, rendering the molecule highly resistant to degradation in biological systems.[1][2] This inherent stability makes it an ideal probe for studying transport processes in isolation from metabolic breakdown. Its primary biological relevance lies not in an endogenous physiological role, but in its utility as a model substrate for the SLC15A family of transporters (also known as POTs), which includes PEPT1 and PEPT2.[3][4]

Transport Mechanisms via PEPT1 and PEPT2

The absorption and disposition of Gly-Sar are almost exclusively mediated by proton-coupled oligopeptide transporters. This transport is an active process driven by an inwardly directed electrochemical proton gradient.[5][6]

-

PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter predominantly expressed on the apical (brush-border) membrane of intestinal epithelial cells.[3][6] Its primary physiological function is the absorption of di- and tripeptides derived from dietary protein digestion.[7] The efficient uptake of Gly-Sar by PEPT1 makes it a cornerstone for in vitro models of intestinal drug absorption, such as Caco-2 cell lines.[1][8] Studies in Pept1 null mice have confirmed the transporter's critical role, demonstrating a 78% reduction in Gly-Sar uptake in the jejunum compared to wild-type mice.[3] The optimal pH for PEPT1-mediated transport is between 6.0 and 6.5, which aligns with the acidic microclimate at the intestinal mucosal surface.[3][9]

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[5][10] It is primarily found in the apical membranes of kidney tubules, where it is crucial for the reabsorption of peptides from the glomerular filtrate, thereby conserving amino acids.[10][11] PEPT2 is also expressed in other tissues, including the choroid plexus, where it contributes to the efflux of substrates from the cerebrospinal fluid (CSF).[10] Studies using PEPT2 knockout mice show significantly higher CSF concentrations and increased systemic clearance of Gly-Sar, highlighting PEPT2's role in renal reabsorption and blood-CSF barrier transport.[10]

The transport process is electrogenic and relies on the proton gradient maintained, in part, by the Na+/H+ exchanger (NHE3) on the apical membrane of enterocytes.[9]

References

- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Peptide Transporter 1 is Responsible for Intestinal Uptake of the Dipeptide Glycylsarcosine: Studies in Everted Jejunal Rings from Wild-type and Pept1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [11C]Glycylsarcosine: synthesis and in vivo evaluation as a PET tracer of PepT2 transporter function in kidney of PepT2 null and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Gly-Sar-OH: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-Glycylsarcosine (Boc-Gly-Sar-OH), a dipeptide derivative increasingly utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, a representative synthesis protocol, its mechanism of action within ADCs, and a general protocol for its application in preclinical studies.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 133498-97-2 | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |

| Description | A cleavable dipeptide linker | [1] |

Introduction to this compound in Drug Development

This compound serves as a critical component in the design of modern ADCs. ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a key determinant of the ADC's efficacy and safety profile.

Cleavable linkers, such as those based on dipeptides, are designed to be stable in systemic circulation and to release the cytotoxic payload selectively within the target cancer cells. This targeted release is often triggered by the enzymatic environment of the lysosome, minimizing off-target toxicity and enhancing the therapeutic window. The Gly-Sar dipeptide sequence is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent application in the preclinical evaluation of an ADC.

This protocol describes a standard solution-phase peptide coupling method using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as the coupling agent.

Materials:

-

Boc-Gly-OH (N-tert-Butoxycarbonyl-glycine)

-

Sarcosine (N-methylglycine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Boc-Gly-OH: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gly-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Coupling Reaction: In a separate flask, dissolve Sarcosine (1.2 equivalents) in anhydrous DMF. Add this solution to the activated Boc-Gly-OH mixture.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This section outlines a general workflow for evaluating an ADC constructed with a this compound linker in a preclinical setting.

Objective: To assess the in vitro and in vivo efficacy and safety of a novel ADC utilizing a this compound cleavable linker.

Experimental Workflow:

-

ADC Conjugation: Conjugate the this compound-payload construct to a tumor-targeting monoclonal antibody using an appropriate conjugation chemistry (e.g., maleimide-thiol coupling).

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation state of the ADC by Size Exclusion Chromatography (SEC).

-

Confirm the integrity of the conjugate by Mass Spectrometry.

-

-

In Vitro Studies:

-

Cytotoxicity Assays: Treat target cancer cell lines (antigen-positive) and control cell lines (antigen-negative) with varying concentrations of the ADC to determine its potency (IC₅₀) and specificity.

-

Internalization and Payload Release: Use fluorescence microscopy or flow cytometry to confirm the internalization of the ADC and subsequent release of the fluorescently-tagged payload within the lysosomes.

-

-

In Vivo Studies (Xenograft Models):

-

Implant tumor cells into immunocompromised mice.

-

Once tumors are established, administer the ADC, a control antibody, and a vehicle control to different groups of mice.

-

Monitor tumor growth, body weight, and overall animal health.

-

At the end of the study, perform histological analysis of tumors and major organs to assess efficacy and potential toxicity.

-

-

Pharmacokinetic (PK) and Stability Studies:

-

Administer the ADC to rodents and collect blood samples at various time points.

-

Analyze the plasma concentrations of the total antibody and the conjugated ADC to determine its pharmacokinetic profile and in vivo stability.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of this compound containing ADCs.

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of action of an ADC with a this compound linker.

This technical guide provides a foundational understanding of this compound for its application in the development of innovative antibody-drug conjugates. For specific applications, further optimization of the described protocols may be necessary.

References

Navigating the Properties of Boc-Gly-Sar-OH: An In-depth Technical Guide

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of peptide building blocks is paramount for successful synthesis, formulation, and application. This guide provides a detailed examination of the solubility and stability of N-tert-butoxycarbonyl-glycylsarcosine (Boc-Gly-Sar-OH), a protected dipeptide. While specific quantitative data for this compound is not extensively published, this document outlines the theoretical basis for its behavior and provides comprehensive experimental protocols for researchers to determine these critical parameters.

Solubility Profile of this compound

The solubility of a peptide is governed by its amino acid composition, protecting groups, and the chosen solvent system. This compound's structure, featuring a hydrophobic N-terminal Boc group and a C-terminal carboxylic acid, suggests a nuanced solubility profile.

Theoretical Qualitative Solubility:

To predict the solubility of this compound, one can assess its net charge at a neutral pH.[1][2][3][4][5]

-

Acidic Residues: The C-terminal carboxylic acid (-COOH) imparts a negative charge (-1).

-

Basic Residues: There are no basic residues in the sequence.

-

Net Charge: The overall net charge is -1, classifying it as an acidic peptide.

This suggests that its solubility in aqueous solutions will be pH-dependent, likely increasing in basic conditions where the carboxylic acid is deprotonated. The bulky, nonpolar Boc group, however, contributes significant hydrophobic character, which may limit its solubility in purely aqueous media and enhance it in organic solvents.

Quantitative Solubility Data:

The following table can be used to record experimentally determined solubility data for this compound in various solvents.

| Solvent Category | Solvent Example | Temperature (°C) | Solubility (mg/mL) | Observations |

| Aqueous | Deionized Water | 25 | ||

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | |||

| 0.1 M HCl | 25 | |||

| 0.1 M NaOH | 25 | |||

| Organic | Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Acetonitrile (ACN) | 25 | |||

| Methanol (MeOH) | 25 | |||

| Dichloromethane (DCM) | 25 |

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determining the solubility of this compound.[2][3] It is recommended to start with a small amount of the peptide to find a suitable solvent before dissolving the entire sample.[2]

Materials:

-

This compound

-

Calibrated microbalance

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge tubes

-

A range of solvents (e.g., Deionized Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF, ACN, MeOH, DCM)

Procedure:

-

Initial Assessment in Aqueous Solution:

-

Weigh 1 mg of this compound into a clean microcentrifuge tube.

-

Add 100 µL of deionized water to target a concentration of 10 mg/mL.

-

Vortex the tube for 1 minute.

-

If not dissolved, sonicate the sample for 10-15 minutes, avoiding excessive heating.

-

Visually inspect for any undissolved particles against a light source. If the solution is clear, the peptide is soluble at this concentration.

-

If undissolved particles remain, add the solvent incrementally (e.g., add another 100 µL to test 5 mg/mL) and repeat the process until the peptide dissolves or a practical lower limit is reached.

-

-

pH-Modified Aqueous Solutions:

-

If solubility in water is low, repeat the procedure using PBS (pH 7.4).

-

As this compound is an acidic peptide, its solubility is expected to increase in a basic solution. Use a fresh 1 mg sample and test its solubility in 0.1 M NaOH or a dilute ammonium (B1175870) hydroxide (B78521) solution.[4]

-

Also, test solubility in an acidic solution like 0.1 M HCl to understand its behavior at low pH.

-

-

Organic Solvents:

-

For hydrophobic peptides, organic solvents are often necessary.[4]

-

Using a fresh 1 mg sample, test solubility in a small volume (e.g., 50-100 µL) of DMSO or DMF, followed by vortexing and sonication.

-

If the peptide dissolves, this stock solution can often be diluted with aqueous buffers for subsequent experiments. It is crucial to add the organic stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.

-

The following diagram illustrates a typical workflow for determining peptide solubility.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its storage, handling, and use in synthetic protocols. Degradation can occur at two primary sites: the N-terminal Boc protecting group and the internal Gly-Sar amide bond.

Potential Degradation Pathways:

-

Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[6][7][8][9][10] The mechanism involves protonation of the carbamate (B1207046) followed by fragmentation to release a stable tert-butyl cation, which typically forms isobutylene (B52900) and carbon dioxide. The kinetics of this cleavage can show a second-order dependence on the acid concentration.[6][7][8][9] Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[10]

-

Peptide Bond Cleavage: The amide bond between glycine (B1666218) and sarcosine (B1681465) can be hydrolyzed. The rate and mechanism of this cleavage are highly pH-dependent.[11][12]

-

Acidic Conditions (pH < 5): Direct hydrolysis is a significant pathway, where the peptide bond is protonated, making it more susceptible to nucleophilic attack by water.

-

Neutral Conditions (pH ≈ 7): A mechanism known as "backbiting," involving intramolecular aminolysis by the N-terminal amine, can occur if the Boc group is removed. However, with the Boc group intact, direct hydrolysis is the more likely, albeit slow, degradation route.

-

Basic Conditions (pH > 9): Direct hydrolysis via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon (scission) typically dominates.[11][12]

-

The following diagram illustrates these potential degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is an essential practice to identify potential degradation products and determine the intrinsic stability of a molecule.[13] This protocol is based on ICH guidelines.[14][15][16][17]

Materials:

-

This compound

-

HPLC-grade solvents (Water, Acetonitrile)

-

Acids (e.g., 1 M HCl), Bases (e.g., 1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

-

pH meter

-

Calibrated oven and photostability chamber

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from the solubility studies (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl to get a final acid concentration of 1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH to get a final base concentration of 1 M. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep the sample at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the solid peptide and the stock solution in a calibrated oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the solid peptide and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][16][17] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples by a stability-indicating HPLC method.

-

Stability-Indicating HPLC Method:

A reversed-phase HPLC method is typically suitable for monitoring the stability of peptides.[18][19][20]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Column Temperature: 30°C

This method should be validated to ensure it can separate the intact this compound from its potential degradation products.

Data Presentation:

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Duration | Temperature | % Remaining this compound | No. of Degradants | Observations (e.g., % Area of Major Degradant) |

| 1 M HCl | 24h | 60°C | |||

| 1 M NaOH | 8h | 25°C | |||

| 3% H₂O₂ | 24h | 25°C | |||

| Thermal (Solid) | 7 days | 70°C | |||

| Thermal (Solution) | 7 days | 70°C | |||

| Photolytic (Solid) | ICH Q1B | 25°C | |||

| Photolytic (Solution) | ICH Q1B | 25°C |

The following diagram outlines the workflow for a forced degradation study.

Summary and Recommendations

This guide provides a framework for understanding and experimentally determining the solubility and stability of this compound.

-

Solubility: The molecule is predicted to have limited aqueous solubility at neutral pH, which can be improved in basic solutions or by using organic co-solvents like DMSO and DMF. A systematic experimental approach is necessary to quantify its solubility in various media.

-

Stability: The primary degradation pathways involve acid-catalyzed cleavage of the Boc group and pH-dependent hydrolysis of the internal amide bond. Forced degradation studies are essential to characterize its stability profile under various stress conditions.

-

Storage: Based on general principles for protected peptides, solid this compound should be stored at -20°C or lower in a desiccated environment. Solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize degradation.

By following the detailed protocols outlined in this guide, researchers can generate the necessary data to confidently handle, store, and utilize this compound in their drug discovery and development endeavors.

References

- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 2. genscript.com [genscript.com]

- 3. biobasic.com [biobasic.com]

- 4. genscript.com [genscript.com]

- 5. jpt.com [jpt.com]

- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 15. atlas-mts.com [atlas-mts.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. researchgate.net [researchgate.net]

- 19. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]

A Technical Guide to Sarcosine Incorporation in Peptides via Boc-Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), into peptide sequences is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability by conferring resistance to proteolytic degradation, increase membrane permeability, and modulate the conformational landscape of the peptide backbone. This technical guide provides an in-depth overview of the solid-phase peptide synthesis (SPPS) of sarcosine-containing peptides using tert-butyloxycarbonyl (Boc) chemistry. It details the challenges, recommended protocols, and analytical considerations for the successful synthesis and purification of these modified peptides.

Challenges in Sarcosine Incorporation

The primary challenge in incorporating sarcosine into a growing peptide chain lies in the steric hindrance posed by the N-methyl group. This steric bulk can significantly impede the coupling efficiency, especially when the preceding amino acid is also N-methylated. Consequently, standard coupling protocols may result in low yields and deletion sequences. To overcome this, the choice of coupling reagent and optimization of reaction conditions are paramount.

Recommended Coupling Reagents

For the efficient incorporation of Boc-Sar-OH, the use of highly reactive coupling reagents is essential. Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) often prove insufficient. Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended due to their superior activation of the carboxylic acid and faster reaction kinetics.

| Coupling Reagent | Class | Typical Coupling Yield (%) for Hindered Amino Acids | Key Considerations |

| HATU | Uronium/Aminium Salt | 95 - 99 | Highly efficient for hindered couplings with rapid reaction times.[1] |

| PyAOP | Phosphonium Salt | 95 - 98 | Very effective for coupling N-methylated amino acids, including N-Me to N-Me couplings.[2] |

| HBTU | Uronium/Aminium Salt | 90 - 98 | A reliable and widely used reagent, though slightly less reactive than HATU.[1] |

| PyBOP | Phosphonium Salt | 90 - 98 | Byproducts are less hazardous than those of BOP, and coupling is rapid.[2] |

| COMU | Uronium/Aminium Salt | 92 - 97 | Generates water-soluble byproducts and is considered safer than HOBt/HOAt-based reagents.[3] |

Experimental Protocols

General Workflow for Boc-SPPS of Sarcosine-Containing Peptides

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating a Boc-Sar-OH residue.

Caption: A general workflow for the solid-phase synthesis of peptides incorporating Boc-Sar-OH.

Detailed Protocol for Boc-Sar-OH Coupling using HATU

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-Sar-OH residue on a pre-loaded resin (e.g., Merrifield or PAM resin).

1. Resin Swelling:

-

Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours, followed by washing with dimethylformamide (DMF).

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).[4]

3. Neutralization:

-

Wash the resin with DMF (3 x 10 mL/g resin).[5]

-

Add a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL/g resin) and agitate for 5 minutes.[5]

-

Repeat the neutralization step.[5]

-

Wash the resin with DMF (5 x 10 mL/g resin).[5]

4. Boc-Sar-OH Coupling:

-

In a separate vial, dissolve Boc-Sar-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin and agitate for 2-4 hours. A longer coupling time is recommended due to steric hindrance.

-

Monitoring: The completion of the coupling reaction cannot be monitored by the standard Kaiser test, as it is not reliable for secondary amines. The isatin (B1672199) test can be used as an alternative, where a blue color indicates incomplete coupling.[6] If the coupling is incomplete, a second coupling is recommended.

5. Capping (Optional):

-

If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[5]

6. Washing:

-

After complete coupling, wash the resin thoroughly with DMF and DCM.

7. Subsequent Amino Acid Couplings:

-

Repeat steps 2-6 for the remaining amino acids in the peptide sequence. For standard Boc-amino acids, a coupling time of 1-2 hours is typically sufficient.

Final Deprotection and Cleavage

The final step involves the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. This is typically achieved using strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

HF Cleavage:

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[5]

-

After cleavage, the HF is removed by evaporation.

TFMSA Cleavage:

-

As an alternative to HF, treat the resin with a solution of TFMSA/TFA/thioanisole.[5]

-

After cleavage, the strong acid is evaporated.

The crude peptide is then precipitated with cold diethyl ether, washed, and dried under vacuum.

Purification and Analysis

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[7]

Signaling Pathways Involving Sarcosine

Sarcosine is not merely a building block for modified peptides; it also has known biological activities, primarily as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor and as a modulator of ferroptosis.

NMDA Receptor Signaling

Sarcosine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neurotransmission.[1][8] By binding to the receptor, sarcosine can potentiate its activity, leading to increased calcium influx and downstream signaling events.

Caption: Sarcosine potentiates NMDA receptor signaling by acting as a co-agonist.

Ferroptosis Signaling

Recent studies have implicated sarcosine in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Sarcosine can sensitize certain cancer cells to ferroptosis through a dual mechanism involving the induction of reactive oxygen species (ROS) and the modulation of iron export.

Caption: Sarcosine promotes ferroptosis through metabolic rewiring and modulation of iron export.

Conclusion

The incorporation of sarcosine into peptides using Boc-chemistry is a valuable tool for enhancing their therapeutic potential. While the steric hindrance of the N-methyl group presents a synthetic challenge, the use of potent coupling reagents such as HATU and PyAOP, combined with optimized reaction conditions, can lead to high-yield synthesis of sarcosine-containing peptides. Careful monitoring of the coupling reaction and appropriate cleavage and purification strategies are essential for obtaining the desired product with high purity. Understanding the biological roles of sarcosine in signaling pathways can further inform the rational design of novel peptide-based therapeutics.

References

- 1. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylated Amino Acids in Peptide Design: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide scaffolds has emerged as a powerful tool in medicinal chemistry to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations of utilizing N-methylated amino acids in peptide design. By modulating conformational flexibility and introducing steric hindrance, N-methylation offers a pathway to enhance proteolytic stability, improve cell permeability, and refine receptor binding affinity, thereby unlocking the full therapeutic potential of peptides.

Core Principles of N-Methylation in Peptide Design

N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, induces significant local and global changes in the peptide's structure and properties. This seemingly minor modification has profound implications for drug development.

Structural and Conformational Consequences:

-

Restricted Backbone Flexibility: The introduction of a methyl group on the amide nitrogen introduces steric hindrance, which restricts the rotation around the Cα-N bond (φ torsion angle) and can favor a trans peptide bond conformation. This conformational constraint can lead to the stabilization of specific secondary structures, such as β-turns.[1][2]

-

Disruption of Hydrogen Bonding: The absence of the amide proton in an N-methylated residue eliminates its ability to act as a hydrogen bond donor. This disruption of the intramolecular and intermolecular hydrogen bonding network can significantly alter the peptide's folding and interaction with its environment.

-

Increased Lipophilicity: The replacement of a polar N-H bond with a nonpolar N-CH3 group increases the overall lipophilicity of the peptide. This is a key factor in enhancing membrane permeability.

Impact on Physicochemical and Pharmacokinetic Properties:

-

Enhanced Proteolytic Stability: The steric bulk of the N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[3] This is a critical advantage for developing peptides with improved in vivo stability.

-

Improved Cell Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can facilitate the passive diffusion of peptides across cell membranes.[4][5] This has been shown to improve the oral bioavailability of several cyclic peptides.[4][6][7][8]

-

Modulation of Receptor Binding: The conformational constraints imposed by N-methylation can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. Conversely, improper placement of an N-methyl group can also disrupt key interactions and reduce activity.[9][10]

-

Reduced Aggregation: In some cases, N-methylation can disrupt the hydrogen bonding patterns that lead to peptide aggregation, which is a common challenge in the development of peptide therapeutics.[11]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize quantitative data from various studies, illustrating the significant impact of N-methylation on key peptide parameters.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide/Analog | Modification | Enzyme | Half-life (t½) | Fold Increase in Stability | Reference |

| R1 Peptide | Unmodified | Human Serum | < 5 min | - | [12] |

| N-Me-R1 Peptide | Single N-methylation | Human Serum | > 24 h | > 288 | [12] |

| cyclo(-PFwKTF-) | Unmodified | Rat Intestinal Homogenate | ~ 10 min | - | [6] |

| tri-N-Me-cyclo(-PFwKTF-) | Three N-methylations | Rat Intestinal Homogenate | > 8 h | > 48 | [6] |

Table 2: Effect of N-Methylation on Cell Permeability and Oral Bioavailability

| Peptide/Analog | Modification | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (Rat, %) | Reference |

| Cyclic Hexapeptide 1 | Unmodified | Not Reported | < 1% | [4] |

| Cyclic Hexapeptide 3 | Three N-methylations | Not Reported | 28% | [4][8] |

| Veber-Hirschmann Peptide | Unmodified | Not Reported | Not bioavailable | [6] |

| tri-N-Me Veber-Hirschmann | Three N-methylations | Not Reported | 10% | [6][7] |

| somatostatin analog (2) | Externally oriented NH groups methylated | 68% increase vs unmodified | 10% | [13] |

Table 3: Effect of N-Methylation on Receptor Binding Affinity

| Peptide/Analog | Modification | Receptor | Binding Affinity (IC₅₀/Kᵢ, nM) | Change in Affinity | Reference |

| cyclo(-GRGDfL-) | Unmodified | αIIbβ3 integrin | 140 | - | [10] |

| N-Me-cyclo(-GRGDfL-) | Multiple N-methylations | αIIbβ3 integrin | 2300 | 16-fold decrease | [10] |

| N-Me-cyclo(-GRGDfL-) | Multiple N-methylations | αvβ3 integrin | 220 | 10-fold increase in selectivity | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of N-methylated peptides are crucial for successful research and development.

Synthesis of Fmoc-N-Methyl Amino Acids

The Biron-Kessler method is a widely used approach for the synthesis of Fmoc-N-methyl amino acids.[14]

Protocol:

-

Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM). Add the Fmoc-protected amino acid and diisopropylethylamine (DIEA) and shake for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Sulfonylation: React the free amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine or DIEA in DCM.

-

Methylation: Treat the sulfonated amine with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.[14][15]

-

Sulfonamide Cleavage: Remove the o-NBS group using a thiol, such as mercaptoethanol, in the presence of a base like DBU in DMF.

-

Fmoc Protection: Re-protect the N-methylated amine with Fmoc-OSu in the presence of a base.

-

Cleavage from Resin: Cleave the final Fmoc-N-methyl amino acid from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in DCM).[14]

On-Resin N-Methylation of Peptides

This method allows for the direct methylation of a peptide while it is still attached to the solid support.[4][9][16]

Protocol:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Sulfonylation: Introduce an o-nitrobenzenesulfonyl (o-NBS) protecting group on the free amine.

-

Methylation: Methylate the sulfonamide using a methylating agent and a base (e.g., dimethyl sulfate and DBU).

-

o-NBS Deprotection: Remove the o-NBS group with a thiol and a base.

-

Coupling of the Next Amino Acid: Couple the subsequent Fmoc-amino acid to the newly formed N-methylated amine. This step can be challenging due to steric hindrance and may require stronger coupling reagents like HATU or microwave assistance.[9]

Caco-2 Permeability Assay

The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal drug absorption.[17][18][19][20][21]

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

For apical-to-basolateral (A-B) permeability, add the test peptide to the apical side of the monolayer.

-

For basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral side.

-

-

Sample Collection: At various time points, collect samples from the receiver compartment.

-

Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the peptide. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[18]

Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a peptide for its receptor.[22][23][24][25][26]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test peptide (N-methylated analog).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by filtration through a glass fiber filter that retains the membranes.

-

Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide. Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex experimental processes and biological pathways.

Caption: A typical experimental workflow for the synthesis and evaluation of N-methylated peptides.

Caption: Modulation of integrin signaling by an N-methylated RGD peptide antagonist.

Conclusion

N-methylation is a versatile and powerful strategy in peptide drug design, offering a means to systematically improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. By carefully considering the placement and number of N-methylated residues, researchers can enhance metabolic stability, increase cell permeability and oral bioavailability, and fine-tune receptor interactions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the rational design and development of next-generation N-methylated peptide drugs with improved therapeutic profiles. Continued innovation in synthetic methodologies and a deeper understanding of the conformational effects of N-methylation will undoubtedly lead to the successful clinical translation of more peptide-based therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 7. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 10. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 18. Caco-2 Permeability | Evotec [evotec.com]

- 19. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. pubs.acs.org [pubs.acs.org]

The Strategic Application of Boc-Gly-Sar-OH in the Synthesis of Peptidomimetic Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and screening of peptidomimetic libraries are cornerstones of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Within this field, the strategic incorporation of N-methylated amino acids is a key approach to imbue peptide-based molecules with desirable drug-like properties. This technical guide provides an in-depth exploration of the synthesis and application of the N-terminally protected tripeptide, Boc-Gly-Sar-OH (tert-butyloxycarbonyl-glycyl-sarcosine), as a core building block for the generation of diverse peptidomimetic libraries. We will detail the chemical properties and synthesis of this valuable synthon, provide comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and discuss the significance of the glycyl-sarcosine motif in the context of biological activity and drug transport.

Introduction: The Role of N-Methylation in Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1] One of the most effective strategies in peptidomimetic design is the N-methylation of the peptide backbone. This seemingly subtle modification can have profound effects on the molecule's properties:

-

Increased Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[2][3]

-

Enhanced Membrane Permeability: N-methylation can disrupt the hydrogen-bonding network of the peptide backbone, leading to increased lipophilicity and improved passive diffusion across cell membranes.[1][2]

-

Conformational Rigidity: The introduction of N-methyl groups restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target.[2][3]

The dipeptide motif, glycyl-sarcosine (Gly-Sar), which is the core of this compound, is particularly noteworthy. Sarcosine (Sar) is the N-methylated form of glycine. The Gly-Sar dipeptide is known for its high stability against enzymatic degradation and its recognition by certain peptide transporters, such as PEPT-1.[4] This transporter plays a crucial role in the intestinal absorption of di- and tripeptides, making the Gly-Sar motif a valuable component in the design of orally bioavailable drugs.[4]

Chemical Properties and Synthesis of this compound and its Precursors

The successful incorporation of this compound into a peptidomimetic library begins with a thorough understanding of its chemical properties and the synthesis of its constituent amino acid precursors, Boc-Gly-OH and Boc-Sar-OH.

Properties of Precursor Molecules

A summary of the key chemical properties of the protected amino acid precursors is provided in Table 1.

| Property | Boc-Gly-OH | Boc-Sar-OH |

| Synonyms | N-(tert-butoxycarbonyl)glycine | N-Boc-N-methylglycine, N-(tert-butoxycarbonyl)sarcosine |

| CAS Number | 4530-20-5 | 13734-36-6 |

| Molecular Formula | C₇H₁₃NO₄ | C₈H₁₅NO₄ |

| Molecular Weight | 175.18 g/mol | 189.21 g/mol |

| Appearance | White to off-white powder or crystals | White to off-white crystalline powder |

| Purity | ≥99% | ≥98% |

Synthesis of this compound